molecular formula C7H6Br2O B8249780 3,4-Dibromo-2-methylphenol CAS No. 55289-37-7

3,4-Dibromo-2-methylphenol

Cat. No.: B8249780
CAS No.: 55289-37-7
M. Wt: 265.93 g/mol
InChI Key: NEZVZINHTCNBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Halogenated Phenols and Their Significance in Organic Chemistry

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) structure—a hydroxyl (-OH) group attached to an aromatic ring—with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) substituted on the ring. teachy.appiitk.ac.in This structural feature imparts distinct chemical and physical properties compared to simple phenol. The presence of halogens, which are electronegative, and the hydroxyl group, which is a strongly activating ortho-, para-director, makes these compounds highly reactive substrates for electrophilic aromatic substitution. chemistrysteps.com This reactivity is fundamental in organic synthesis, allowing for the creation of more complex molecules. teachy.app

The significance of halogenated phenols in organic chemistry is multifaceted. They serve as crucial intermediates in the synthesis of a wide array of products, including dyes, pesticides, and pharmaceuticals. teachy.app The specific positioning and type of halogen influence the compound's acidity, reactivity, and biological activity. For instance, the introduction of halogen atoms to the phenolic ring is a key step in producing various industrial chemicals. teachy.appchemistrysteps.com Furthermore, phenols can be oxidized to form quinones, a reversible process important in biochemical electron transport. chemistrysteps.com Advanced Oxidation Processes (AOPs) utilizing UV light in combination with agents like hydrogen peroxide (H₂O₂ ) or peroxydisulfate (B1198043) (PDS) have been developed to degrade these often recalcitrant compounds in water, highlighting their environmental relevance. rsc.org

Contextualization of 3,4-Dibromo-2-methylphenol within Bromophenol Chemistry

Bromophenols are a significant subgroup of halogenated phenols, distinguished by the presence of one or more bromine atoms. These compounds are not only synthesized commercially but are also found extensively in nature, particularly in marine environments. awi.demdpi.comawi.de They have been isolated from marine algae (red, brown, and green), sponges, and polychaetes. mdpi.comnih.gov In these organisms, bromophenols are believed to serve in chemical defense mechanisms. mdpi.comawi.de Some are noted for contributing to the characteristic taste and aroma of the sea. awi.deawi.de

Within this large family, this compound is a specific isomer with a defined substitution pattern: bromine atoms at positions 3 and 4, and a methyl group at position 2 relative to the hydroxyl group on the phenol ring. The properties and reactivity of this molecule are dictated by the interplay of these three substituents. The hydroxyl group is a strong activating group, while the bromine atoms are deactivating yet ortho-, para-directing, and the methyl group is a weak activating group. This specific arrangement influences its electronic and steric characteristics, distinguishing it from other brominated phenols like 2,4-Dibromophenol (B41371) or 2,4,6-Tribromophenol (B41969), which have been more extensively studied for their biological effects. awi.deawi.de

Table 1: Physicochemical Properties of this compound and Related Isomers Note: Data for this compound is limited. Data for related isomers is provided for context. Isomer data is sourced from PubChem and other chemical suppliers.

Property2,4-Dibromo-3-methylphenol2,6-Dibromo-4-methylphenol3,5-Dibromo-4-methylphenol
Molecular Formula C₇H₆Br₂O nih.govC₇H₆Br₂O cymitquimica.comC₇H₆Br₂O thermofisher.com
Molecular Weight 265.93 g/mol nih.gov265.93 g/mol 265.93 g/mol thermofisher.com
Appearance Not specifiedCrystalline solid solubilityofthings.comWhite to cream crystals or powder thermofisher.com
Melting Point Not specifiedNot specified103.5-112.5 °C thermofisher.com
Solubility Not specifiedLimited solubility in water, soluble in organic solvents. cymitquimica.comsolubilityofthings.comNot specified
CAS Number 13321-75-0 nih.gov2432-14-6 chemicalbook.com60956-07-2

Research Landscape and Gaps Pertaining to this compound

The research landscape for many simple bromophenols involves their role as natural products, their synthesis, and their potential biological activities, such as antimicrobial or anticancer effects. mdpi.comnih.gov For example, compounds like 2,4-dibromophenol and 2,4,6-tribromophenol are known to be present in marine organisms and have been investigated for their effects on cellular calcium signaling. awi.deawi.de Other isomers, such as 2,6-Dibromo-4-methylphenol, have been noted for their antimicrobial properties and use in synthesizing other chemicals. solubilityofthings.comchemicalbook.com

However, a review of the scientific literature and chemical databases indicates a significant research gap concerning this compound specifically. While its structural isomers are mentioned in various contexts, from being intermediates in organic synthesis to possessing interesting biological activities, this compound is not prominently featured in extensive studies. Chemical suppliers list it primarily as a research chemical, but detailed research findings, applications, or extensive characterization data are scarce in publicly accessible, peer-reviewed literature.

This lack of specific research presents an opportunity. The unique substitution pattern of this compound could lead to novel chemical reactivity or biological effects that differ from its more studied isomers. Future research could focus on:

Synthesis and Characterization: Developing efficient and selective synthetic routes and fully characterizing its spectroscopic and physical properties.

Biological Screening: Investigating its potential antimicrobial, antifungal, or cytotoxic activities, given the known bioactivities of related bromophenols.

Synthetic Utility: Exploring its use as a building block for more complex molecules in pharmaceutical or materials science applications.

The current state of knowledge positions this compound as a relatively unexplored compound within the broader, well-established field of bromophenol chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZVZINHTCNBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311815
Record name 3,4-Dibromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55289-37-7
Record name 3,4-Dibromo-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55289-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 3,4 Dibromo 2 Methylphenol and Its Derivatives

Regioselective Bromination Methodologies toward Substituted Phenols

Regioselective bromination is critical for the synthesis of specific bromophenol isomers. The electronic properties of the substituents on the phenol (B47542) ring dictate the positions susceptible to electrophilic attack. Methodologies have been developed to enhance selectivity, overcoming the formation of product mixtures that are often difficult to separate.

Direct Electrophilic Bromination of 2-Methylphenol Precursors

Direct electrophilic bromination is a fundamental method for introducing bromine atoms onto a phenolic ring. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho, para-directing substituents. In a 2-methylphenol (o-cresol) precursor, these groups direct incoming electrophiles primarily to the C4 and C6 positions. This makes the direct synthesis of 3,4-dibromo-2-methylphenol challenging due to the inherent electronic preferences of the substrate.

The bromination of phenols is often difficult to control, with reactions readily proceeding to di- and tri-bromo products. libretexts.org For instance, the reaction of phenol with bromine water typically yields 2,4,6-tribromophenol (B41969) as a white precipitate. youtube.com To achieve mono-bromination or specific isomeric patterns, milder conditions and different solvent systems are employed. The use of non-polar solvents like carbon disulfide can moderate the reaction, but mixtures of ortho and para isomers are still common. youtube.comorgsyn.org

For substituted phenols like p-cresol (4-methylphenol), selective mono-bromination at the ortho position can be achieved with high yields using N-bromosuccinimide (NBS) in the presence of a catalyst like p-toluenesulfonic acid (pTsOH) in methanol. mdpi.com This highlights the ability to control regioselectivity in closely related isomers. A patented method for preparing 2-bromo-4-methylphenol involves the bromination of p-cresol in the presence of chlorobenzene as a solvent. google.com

To synthesize the 3,4-dibromo isomer, strategies often involve using precursors with blocking groups or strong directing groups that can be later removed or modified. This circumvents the natural directing effects of the hydroxyl and methyl groups.

Oxidative Bromination Approaches for Bromophenol Synthesis

Oxidative bromination offers an alternative to using molecular bromine (Br₂). These methods typically involve the in-situ generation of an electrophilic bromine species from a bromide salt, such as HBr or KBr, in the presence of an oxidizing agent. rsc.org A common and effective system is the combination of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂). rsc.org

This approach has been successfully applied to the synthesis of various bromophenols. For example, an efficient process for synthesizing 2-bromo-4-methylphenol involves the oxidative bromination of 4-methylphenol using an HBr-H₂O₂ system in a liquid-liquid two-phase environment. acs.orgacs.orgscienceopen.com This method provides high selectivity and conversion rates. The reaction conditions, such as temperature, can be optimized to maximize yield; for 4-methylphenol, increasing the temperature from 20°C to 45°C significantly improved the conversion. acs.org

The general applicability of HBr-oxidant systems demonstrates their utility in regioselective bromination, providing a valuable tool for preparing specific bromophenol isomers that may be difficult to access through direct bromination with Br₂. rsc.org

Table 1: Oxidative Bromination of 4-Methylphenol acs.org
Temperature (°C)Reaction Time (h)Conversion of 4-Methylphenol (%)Selectivity to 2-Bromo-4-methylphenol (%)
20317-
4538999.6
55371-

Transition Metal-Catalyzed Bromination Techniques

Transition-metal catalysis provides powerful methods for the formation of carbon-halogen bonds under mild conditions. While more commonly applied to C-H activation and cross-coupling reactions for phenol synthesis, beilstein-journals.orgnih.govresearchgate.net metal catalysts can also be employed in halogenation reactions. Catalysts based on metals such as ruthenium, rhodium, vanadium, copper, palladium, or gold have been used in various bromination reactions of aromatic compounds. rsc.org These methods can offer unique regioselectivities not achievable through traditional electrophilic substitution.

For example, copper-catalyzed systems have been developed for the hydroxylation of aryl halides, demonstrating the utility of this metal in C-O bond formation. beilstein-journals.org The reverse reaction, or related functionalizations, can also be influenced by metal catalysts. The development of new ligands and catalytic systems continues to expand the scope of these reactions, potentially enabling challenging transformations such as the specific bromination of complex phenolic substrates.

Photoredox Catalysis in Bromophenol Functionalization

Visible-light photoredox catalysis has emerged as a mild and efficient methodology for various organic transformations, including the bromination of phenols. beilstein-journals.orgresearchgate.net This technique utilizes a photocatalyst, such as Ru(bpy)₃Cl₂, which becomes excited upon absorbing visible light. nih.gov The excited catalyst can then engage in single-electron transfer (SET) processes.

In the context of bromination, the photocatalyst can oxidize a bromide source (Br⁻), often generated from an oxidative quencher like CBr₄, to produce bromine in situ. beilstein-journals.orgnih.gov This method avoids the direct use of hazardous liquid bromine and often proceeds with high chemical yield and regioselectivity. beilstein-journals.org The reaction can be performed under mild conditions, typically at room temperature with visible light irradiation from blue LEDs. nih.gov

This approach has been successfully applied to a variety of substituted phenols. nih.gov For phenols with substituents at the para-position, bromination occurs selectively at the ortho-position in good to excellent yields. nih.gov This methodology represents a significant advancement in the controlled functionalization of phenols. sigmaaldrich.comnih.gov

Table 2: Photocatalytic Bromination of Substituted Phenols nih.gov
SubstrateProductYield (%)
4-Methoxyphenol (protected)2-Bromo-4-methoxyphenol94
4-tert-Butylphenol (protected)2-Bromo-4-tert-butylphenol91
4-Chlorophenol (protected)2-Bromo-4-chlorophenol88
2-Naphthol (protected)1-Bromo-2-naphthol95

Preparation of this compound Derivatives

The synthesis of derivatives of this compound can be achieved by further modifying the parent molecule or by carrying out transformations on precursors that already contain the desired substitution pattern.

Functional Group Interconversion on the Phenolic Moiety

Functional Group Interconversion (FGI) is a key strategy in multi-step organic synthesis where one functional group is converted into another. youtube.com This approach is particularly useful for synthesizing highly substituted aromatic compounds where direct substitution is not feasible or lacks the required regioselectivity.

To obtain the 3,4-dibromo substitution pattern on a 2-methylphenol scaffold, one might employ FGI on a strategically chosen precursor. For example, a synthetic route could begin with the nitration of 2-methylphenol. The resulting nitrophenol isomers could be separated, and the desired isomer further functionalized. A nitro group at the C4 position, for instance, could direct bromination to the C3 position. Subsequently, the nitro group could be reduced to an amino group (-NH₂), which could then be converted into a bromine atom via a Sandmeyer reaction. This multi-step sequence allows for the controlled, stepwise introduction of substituents, ultimately leading to the target molecule.

Other FGIs include the conversion of a sulfonic acid group, which can be used as a removable directing group, or the transformation of a boronic acid into a hydroxyl group. These established transformations provide a versatile toolkit for the synthetic chemist to construct complex phenolic derivatives. compoundchem.com

Modification of Bromine Substituents and Alkyl Groups

The bromine atoms on the aromatic ring of this compound are amenable to a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound. lumenlearning.com For this compound, this would involve the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce new aryl or alkyl groups at the positions of the bromine atoms. The regioselectivity of the coupling can often be controlled by the choice of reaction conditions and ligands.

Buchwald-Hartwig Amination: This method is employed for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. mdpi.com This would allow for the introduction of primary or secondary amine functionalities onto the this compound scaffold.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a means to introduce vinyl groups. lumenlearning.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, enabling the introduction of alkynyl moieties. libretexts.org

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comyoutube.com The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines), and base is crucial for the success and selectivity of these transformations. lumenlearning.com

Modification of the Alkyl Group:

The methyl group of cresol derivatives can also be a site for chemical modification. While direct functionalization can be challenging, oxidation of the benzylic methyl group is a known transformation. For instance, the metabolism of 4-methylphenol (p-cresol) is suggested to proceed through the formation of a reactive quinone methide intermediate, indicating that the methyl group can be oxidized. nih.gov Synthetic strategies could therefore involve oxidation to a hydroxymethyl or formyl group, which can then be further elaborated.

Below is a table summarizing potential modifications to the this compound scaffold.

Reaction Type Reagents Potential Product
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseAryl-substituted 2-methylphenol
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino-substituted 2-methylphenol
Heck ReactionAlkene, Pd catalyst, BaseAlkenyl-substituted 2-methylphenol
Sonogashira CouplingAlkyne, Pd catalyst, Base, Cu co-catalystAlkynyl-substituted 2-methylphenol
Benzylic OxidationOxidizing agent3,4-Dibromo-2-hydroxymethylphenol or 3,4-Dibromo-2-formylphenol

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The derivatized this compound core can be utilized as a building block in the synthesis of more complex molecules, including natural products and biologically active compounds. Multi-step synthesis and multicomponent reactions are key strategies in this endeavor. youtube.comrsc.org

Application in Multi-Step Synthesis:

The functional groups introduced through cross-coupling reactions can serve as handles for further transformations in a multi-step synthesis. For example, an aryl group introduced via Suzuki coupling could be part of a larger biaryl system, a common motif in natural products and pharmaceuticals. Similarly, an amino group from a Buchwald-Hartwig amination could be acylated or used in the construction of heterocyclic rings.

An example of a multi-step synthesis involving a cross-coupling reaction as a key step is the synthesis of selagibenzophenones A and B, where a Suzuki cross-coupling was used to introduce an aromatic ring into the structure. mdpi.com While not starting from this compound, this illustrates a strategy that could be applied.

Incorporation into Bioactive Scaffolds:

Bromophenols are a class of naturally occurring compounds isolated from marine organisms that exhibit a wide range of biological activities, including anticancer, antidiabetic, and antimicrobial properties. lumenlearning.com The this compound scaffold can be seen as a synthetic precursor to analogues of these natural products.

For instance, the synthesis of thioflavone derivatives, which have shown various pharmacological properties, has been achieved through cross-coupling reactions. nih.gov A strategy could be envisioned where a derivative of this compound is coupled with a suitable partner to construct a thioflavone core.

The following table presents examples of complex molecular classes that could potentially be synthesized using derivatives of this compound.

Target Molecular Class Key Synthetic Strategy Potential Application
Biaryl-containing compoundsSuzuki-Miyaura CouplingNatural product synthesis, materials science
Aryl amines and derivativesBuchwald-Hartwig AminationPharmaceutical synthesis, agrochemicals
Fused heterocyclic systemsIntramolecular cyclization of functionalized derivativesMedicinal chemistry
Analogues of marine natural productsMulti-step synthesis involving cross-couplingDrug discovery

Advanced Characterization and Structural Elucidation of 3,4 Dibromo 2 Methylphenol

Vibrational Spectroscopy Analysis of 3,4-Dibromo-2-methylphenol (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the functional groups and bonding arrangements within a molecule. For a polyatomic, non-linear molecule like this compound, which consists of 16 atoms, a total of 3N-6, or 42, fundamental vibrational modes are expected. libretexts.org These modes, including stretching, bending, wagging, and twisting, correspond to specific vibrational frequencies that serve as a molecular fingerprint.

The analysis of the vibrational spectra of this compound reveals characteristic absorption bands corresponding to its distinct functional moieties.

O-H and C-H Vibrations: The phenolic O-H stretching vibration is typically observed as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group appear in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.

C=C Aromatic Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ range.

In-plane Bending and Deformation: The in-plane bending vibrations for O-H and C-H groups, along with C-H scissoring and rocking modes for the methyl group, are typically located in the 1000-1400 cm⁻¹ region.

C-O and C-Br Stretching: The stretching vibration for the C-O bond of the phenol (B47542) group is expected around 1200-1260 cm⁻¹. The C-Br stretching vibrations, characteristic of the bromo-substituents, are found at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

The combination of FT-IR and FT-Raman spectroscopy provides complementary information, as the selection rules for vibrational transitions differ, allowing for a more complete assignment of the fundamental vibrational modes of the molecule.

Table 1: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹) in FT-IRTypical Wavenumber (cm⁻¹) in FT-Raman
O-H Stretch3200-3600 (broad)Weak or not observed
Aromatic C-H Stretch3000-31003000-3100 (strong)
Methyl C-H Stretch2850-30002850-3000 (strong)
Aromatic C=C Stretch1450-16001450-1600
C-O Stretch1200-1260Variable
C-Br Stretch500-700500-700

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of this compound

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Through ¹H and ¹³C NMR, as well as two-dimensional techniques, a detailed structural map of this compound can be constructed.

Proton (¹H) NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to display four distinct signals corresponding to the four types of chemically non-equivalent protons: the hydroxyl proton, two aromatic protons, and the methyl protons.

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is variable and concentration-dependent, typically appearing as a broad singlet in the range of 5.0-8.0 ppm.

Aromatic Protons (Ar-H): The molecule has two protons on the aromatic ring at positions 5 and 6. The proton at C6 (H6) is adjacent to the electron-donating methyl group, while the proton at C5 (H5) is situated between two bromine atoms. This difference in electronic environment leads to distinct chemical shifts. H6 is expected to appear more upfield (around 6.8-7.2 ppm) compared to H5, which would be further downfield. These protons would appear as doublets due to coupling with each other.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a singlet. Being attached to an aromatic ring, their signal is typically found in the range of 2.0-2.5 ppm. chemistrysteps.com

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
-OH5.0-8.0Broad Singlet
Ar-H (H5)~7.3-7.6Doublet
Ar-H (H6)~6.8-7.2Doublet
-CH₃2.0-2.5Singlet

Carbon (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene ring and the one carbon of the methyl group. The chemical shifts are influenced by the attached substituents (OH, Br, CH₃).

C1 (C-OH): The carbon atom bonded to the hydroxyl group is significantly deshielded and is expected to resonate at approximately 150-155 ppm.

C3 & C4 (C-Br): Carbons directly attached to the electronegative bromine atoms will have their signals shifted downfield, typically appearing in the 110-130 ppm range.

C2 (C-CH₃): The carbon bearing the methyl group will appear around 125-135 ppm.

C5 & C6 (C-H): The carbons bonded to hydrogen atoms will resonate in the aromatic region, typically between 115-130 ppm.

Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded and will appear far upfield, generally in the range of 15-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)
C1 (-OH)150-155
C2 (-CH₃)125-135
C3 (-Br)110-120
C4 (-Br)120-130
C5 (-H)125-135
C6 (-H)115-125
-CH₃15-25

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for confirming the assignments made from 1D spectra.

HSQC: This experiment correlates proton signals with the signals of the carbons to which they are directly attached. For this compound, an HSQC spectrum would show correlation peaks between the H5 proton and the C5 carbon, the H6 proton and the C6 carbon, and the methyl protons with the methyl carbon.

HMBC: This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This can be used to confirm the substitution pattern. For instance, the methyl protons would show correlations to C1, C2, and C3, definitively placing the methyl group at the C2 position adjacent to the hydroxyl and bromo-substituted carbons.

Electronic Absorption and Emission Spectroscopy of this compound (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* anti-bonding orbitals. The spectrum is characterized by one or more absorption bands, with the wavelength of maximum absorbance denoted as λmax.

Substituted phenols typically exhibit two main absorption bands in the UV region. The primary band (E2-band) appears around 200-230 nm, and a secondary band (B-band) is observed at longer wavelengths, around 260-290 nm. The presence of substituents on the benzene ring, such as the hydroxyl, methyl, and bromo groups, can cause shifts in the position and intensity of these bands (bathochromic or hypsochromic shifts). For this compound, the λmax is expected in the 280-290 nm range, characteristic of the π → π* transitions of the substituted benzene ring.

Mass Spectrometry (MS) Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would exhibit a prominent molecular ion peak (M⁺˙). A key feature of this compound is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion:

An M⁺˙ peak (containing two ⁷⁹Br atoms).

An [M+2]⁺˙ peak (containing one ⁷⁹Br and one ⁸¹Br atom), which is approximately twice the intensity of the M⁺˙ peak.

An [M+4]⁺˙ peak (containing two ⁸¹Br atoms), with an intensity similar to the M⁺˙ peak.

This distinctive 1:2:1 intensity ratio for ions containing two bromine atoms is a definitive diagnostic tool.

Common fragmentation pathways for substituted phenols include:

Loss of a methyl radical: A significant fragment can be observed at [M-15]⁺, corresponding to the loss of the -CH₃ group.

Loss of a bromine radical: Fragmentation can occur via the cleavage of a C-Br bond, resulting in an ion at [M-79]⁺ or [M-81]⁺.

Loss of carbon monoxide: Phenolic compounds can undergo rearrangement and lose a molecule of CO, leading to a fragment at [M-28]⁺.

Analysis of these fragmentation patterns allows for the confirmation of the molecular structure and the nature of the substituents.

X-ray Crystallographic Studies for Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallographic studies for the compound this compound were found. Consequently, detailed research findings, including crystal data, molecular geometry, and intermolecular interactions derived from single-crystal X-ray diffraction, are not available at this time.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method involves directing X-rays onto a single crystal of the substance. The crystal diffracts the X-rays, creating a unique pattern of spots. libretexts.org By analyzing the positions and intensities of these spots, scientists can deduce the arrangement of atoms, bond lengths, and bond angles, providing an unambiguous determination of the molecule's solid-state structure. libretexts.org

While crystallographic data exists for structurally related brominated phenols and cresols, such as 4,6-Dibromo-2,3-dimethylphenol, these findings are specific to those molecules and cannot be extrapolated to accurately describe the solid-state structure of this compound due to differences in isomeric substitution patterns. nih.gov The specific placement of the bromine atoms and the methyl group on the phenol ring significantly influences the crystal packing and intermolecular interactions, such as hydrogen bonding.

Should X-ray crystallographic studies of this compound be published in the future, the data would typically be presented in tables summarizing key crystallographic parameters.

Example of Typical Crystallographic Data Tables (Hypothetical)

Table 1: Crystal Data and Structure Refinement for this compound. (Note: This table is a hypothetical representation of the type of data that would be generated from an X-ray crystallographic study and is not based on experimental results.)

Parameter Value
Empirical formula C₇H₆Br₂O
Formula weight 265.93 g/mol
Temperature 298 K
Wavelength 0.71073 Å
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
Unit cell dimensions
a e.g., 7.0 Å
b e.g., 4.5 Å
c e.g., 14.0 Å
α e.g., 90°
β e.g., 92°
γ e.g., 90°
Volume e.g., 450 ų
Z (molecules per unit cell) e.g., 2
Density (calculated) e.g., 2.0 Mg/m³
Data collection & refinement
Reflections collected e.g., 5500
Independent reflections e.g., 2200
Final R indices [I>2σ(I)] e.g., R₁ = 0.04
R indices (all data) e.g., wR₂ = 0.10

Table 2: Selected Bond Lengths and Angles for this compound. (Note: This table is a hypothetical representation of the type of data that would be generated from an X-ray crystallographic study and is not based on experimental results.)

Bond/Angle **Length (Å) / Angle (°) **
Bond Lengths
Br(1)-C(3) e.g., 1.90
Br(2)-C(4) e.g., 1.90
O(1)-C(1) e.g., 1.36
C(1)-C(2) e.g., 1.40
Bond Angles
C(2)-C(1)-C(6) e.g., 119.0
C(2)-C(3)-Br(1) e.g., 120.0
C(5)-C(4)-Br(2) e.g., 120.0

Without experimental data from a dedicated study on this compound, a detailed structural analysis remains speculative.

Theoretical and Computational Investigations of 3,4 Dibromo 2 Methylphenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4-Dibromo-2-methylphenol. These computational methods offer insights into the molecule's geometry, reactivity, and the distribution of electrons, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. For bromophenolic compounds, DFT, particularly with the B3LYP functional and basis sets like 6-311G++(d,p), has been successfully used to optimize molecular geometries. The molecular structure of bromophenols is significantly influenced by the steric and inductive effects of the bromine substituents, as well as intramolecular hydrogen bonding involving the ortho-bromine and the hydroxyl group.

Table 1: Predicted Trends in Geometrical Parameters for this compound based on DFT Studies of Bromophenols

Parameter Predicted Trend Influencing Factors
O-H Bond Length Increased compared to phenol (B47542) Inductive effects of bromine atoms
C-O Bond Length Decreased compared to phenol Inductive effects of bromine atoms

| Ring Distortion | Present | Steric hindrance from bromine and methyl groups |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity.

For phenolic compounds, the HOMO is typically localized on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, reflecting their electron-donating nature. The LUMO is generally distributed over the aromatic ring. In the case of this compound, the presence of electron-withdrawing bromine atoms would be expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO gap is a crucial parameter for predicting the bioactivity of molecules, with a lower gap often correlating with higher bioactivity. The specific substitution pattern of this compound will fine-tune these energy levels, thereby influencing its reactivity profile in various chemical and biological processes.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

Orbital Predicted Energy Level (Relative to Phenol) Implication for Reactivity
HOMO Lowered Reduced electron-donating ability
LUMO Lowered Enhanced electron-accepting ability

| HOMO-LUMO Gap | Potentially reduced | Increased chemical reactivity |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing bonding in terms of localized orbitals. This analysis can reveal hyperconjugative interactions and charge transfer between orbitals, which contribute to molecular stability. For substituted phenols, NBO analysis can elucidate the effects of substituents on the electronic structure of the phenolic ring and the hydroxyl group.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In a typical MEP map, regions of negative potential (red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group, making it a site for hydrogen bonding and electrophilic interactions. The regions around the hydrogen atoms and bromine atoms would exhibit positive potential. The interplay of the electron-donating methyl group and the electron-withdrawing bromine atoms will create a nuanced electrostatic potential surface, guiding intermolecular interactions.

Computational Spectroscopy (Simulated Spectra vs. Experimental Data)

Computational spectroscopy plays a vital role in the identification and characterization of molecules by predicting their spectral properties. By comparing simulated spectra with experimental data, researchers can confirm molecular structures and gain deeper insights into their vibrational and electronic properties.

For bromophenols, DFT calculations have been shown to accurately predict vibrational frequencies (IR and Raman spectra). Studies on the entire series of bromophenols have demonstrated that with an increasing number of bromine substitutions, there is a red shift in the O-H stretching frequency. This is a direct consequence of the electronic effects of the bromine atoms on the hydroxyl group. For p-chlorophenol and p-bromophenol, DFT calculations at the B3LYP/6-311++G(df,pd) level have provided excellent agreement with experimental IR spectra, allowing for a detailed assignment of vibrational modes.

The simulation of UV-Vis absorption spectra for substituted phenols is often carried out using Time-Dependent DFT (TD-DFT). These calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. For bromophenols, an increase in the degree of bromination leads to a red-shift in the absorption spectra. This is indicative of a smaller HOMO-LUMO gap in more highly brominated congeners, which aligns with the principles of frontier molecular orbital theory.

Table 3: Predicted Spectroscopic Features for this compound

Spectroscopic Technique Predicted Feature Computational Method
IR Spectroscopy Red-shifted O-H stretching frequency DFT (e.g., B3LYP)

| UV-Vis Spectroscopy | Red-shifted absorption maximum compared to phenol | TD-DFT |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bromophenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. These models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested compounds.

For phenolic compounds, QSAR studies have been extensively used to model various activities, including antioxidant capacity and toxicity. The molecular descriptors used in these models can be constitutional, topological, physicochemical, or electronic in nature. Electronic descriptors derived from quantum chemical calculations, such as HOMO and LUMO energies, are often crucial in developing robust QSAR models for phenols.

In the context of bromophenolic compounds, QSAR models can be developed to predict their aquatic toxicity or other biological effects. For instance, the toxicity of chlorophenols has been successfully modeled using descriptors like the n-octanol/water partition coefficient (log Kow), which represents lipophilicity, and electronic parameters like the Hammett constant. It is expected that similar descriptors would be relevant for building QSAR models for bromophenols, including this compound. These models can serve as valuable tools for assessing the environmental impact and potential biological applications of such compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. These simulations solve Newton's equations of motion for a system of atoms, offering a detailed view of molecular motion.

For flexible molecules like substituted phenols, MD simulations can be used to explore the conformational landscape and identify the most stable conformers. The orientation of the hydroxyl group and the interactions between substituents can lead to different stable conformations. Computational studies on various phenolic compounds have successfully used methods like B3LYP with appropriate basis sets to map potential energy surfaces and identify minimum energy structures.

MD simulations are also invaluable for studying the intermolecular interactions of this compound with other molecules, such as water or biological macromolecules. These simulations can reveal the nature of hydrogen bonding, halogen bonding, and other non-covalent interactions that govern the behavior of the compound in different environments. Understanding these interactions is key to predicting its solubility, bioavailability, and potential interactions with biological targets.

Chemical Transformations and Reaction Pathways of 3,4 Dibromo 2 Methylphenol

Electrophilic Aromatic Substitution Reactions on 3,4-Dibromo-2-methylphenol

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the aromatic ring of this compound. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para- directing, while the bromine (-Br) atoms are deactivating but also ortho-, para- directing. In this compound, the positions ortho and para to the strongly activating hydroxyl group are already substituted. The remaining open positions are C5 and C6. The hydroxyl group strongly activates the C6 position (ortho), and the methyl group also activates the C6 position. Therefore, further electrophilic substitution is most likely to occur at the C6 position.

Bromination:

Further bromination of this compound would be expected to introduce a third bromine atom onto the aromatic ring. Phenols are highly activated substrates for bromination and can often be brominated under mild conditions, for example, using bromine in a solvent like acetic acid or even bromine water. savemyexams.com Given the directing effects of the substituents, the most probable product of bromination would be 3,4,6-tribromo-2-methylphenol. The reaction of phenols with bromine can be highly regioselective, often favoring substitution at the position para to the hydroxyl group. ccspublishing.org.cnchemistryviews.orgresearchgate.net However, since this position is already occupied in this compound, substitution is directed to the available ortho position (C6).

Nitration:

Nitration of phenols can be achieved using dilute nitric acid at room temperature, which is a milder condition compared to the nitration of benzene (B151609). savemyexams.com The use of stronger nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, can lead to the formation of multiple nitro-substituted products or oxidation of the phenol (B47542). savemyexams.comdergipark.org.tr For this compound, nitration is expected to occur at the C6 position, yielding 3,4-dibromo-2-methyl-6-nitrophenol, due to the strong directing effect of the hydroxyl group. It is important to control the reaction conditions to avoid over-nitration or oxidative side reactions. dergipark.org.tr

Friedel-Crafts Reactions:

Oxidation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is susceptible to oxidation, which can lead to the formation of phenoxyl radicals, quinones, or polymeric products. The specific product depends on the oxidant used and the reaction conditions.

The oxidation of bromophenols with reagents like potassium permanganate (B83412) has been studied, and it was found that these reactions can produce brominated dimeric products, such as hydroxylated polybrominated diphenyl ethers and hydroxylated polybrominated biphenyls. nih.govacs.org This suggests that the oxidation of this compound could lead to the formation of a phenoxyl radical, which can then undergo coupling reactions to form larger molecules. nih.gov The formation of such polymeric products is a concern in water treatment processes where oxidizing agents are used. nih.govacs.org

The following table summarizes the potential oxidation products of this compound.

Oxidizing AgentPotential Product(s)
Potassium PermanganateBrominated polymeric products
Fremy's Salt (Potassium nitrosodisulfonate)Ortho- or para-quinones
Electrochemical OxidationQuinones and polymeric films

Reductive Debromination and Hydrogenation Studies

The bromine atoms on the aromatic ring of this compound can be removed through reductive dehalogenation reactions. Additionally, the aromatic ring itself can be reduced to a cyclohexanol (B46403) derivative through catalytic hydrogenation.

Reductive Debromination:

Reductive debromination can be achieved using various reducing agents. One common method is the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent. This can lead to the stepwise or complete removal of the bromine atoms. Other methods for reductive dehalogenation include the use of reactive metals like zinc dust. organic-chemistry.org

Catalytic Hydrogenation:

Catalytic hydrogenation of phenols typically results in the formation of cyclohexanols. nih.govrsc.orgmdpi.com This reaction is usually carried out using a heterogeneous catalyst, such as palladium, platinum, or rhodium, under hydrogen pressure. nih.gov For this compound, catalytic hydrogenation would be expected to yield dibromomethylcyclohexanol, with the stereochemistry of the product depending on the catalyst and reaction conditions. It is also possible that under certain conditions, reductive debromination could occur concurrently with the hydrogenation of the aromatic ring. The selective hydrogenation of phenol to cyclohexanone (B45756) is also an important industrial process, and bifunctional catalysts have been developed for this purpose. rsc.orgosti.gov

The table below outlines potential reduction products of this compound.

Reagent/CatalystReaction TypePotential Product(s)
H₂, Pd/CHydrogenation/Debromination3,4-Dibromo-2-methylcyclohexanol, 2-methylcyclohexanol
Formic acid, Pd/P(t-Bu)₃Transfer Hydrogenation3,4-Dibromo-2-methylcyclohexanol
Zn dustReductive Debromination2-Methylphenol

Catalytic Transformations Involving this compound as a Ligand or Substrate

There is limited specific information available on the direct use of this compound as a ligand or substrate in olefin metathesis reactions. However, the synthesis and polymerization of brominated benzoxazine (B1645224) monomers, which are derived from phenols, have been reported. researchgate.net This suggests that phenolic compounds with bromine substituents can be incorporated into polymeric structures. The thermal curing of these brominated benzoxazine monomers leads to the formation of polybenzoxazines with high thermal stability and flame retardant properties. researchgate.net

The two bromine atoms in this compound provide reactive sites for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the two bromine atoms (C3-Br vs. C4-Br) could potentially allow for selective functionalization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.commdpi.comnih.govyonedalabs.comnih.gov This reaction is widely used to form biaryl compounds. This compound could be coupled with various aryl or vinyl boronic acids at one or both bromine positions to generate more complex molecular structures. The reactivity of the two bromine atoms might differ, potentially allowing for sequential or selective couplings.

Heck-Mizoroki Reaction:

The Heck-Mizoroki reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgresearchgate.net this compound could serve as the aryl halide component in this reaction, reacting with various alkenes to introduce vinyl groups onto the phenolic ring. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgorganic-chemistry.orglibretexts.orgwikipedia.orgnih.gov This reaction would allow for the introduction of alkyne moieties onto the this compound scaffold, which can then be further functionalized. The reaction conditions are generally mild and tolerate a wide range of functional groups. libretexts.org

The following table provides a summary of potential cross-coupling reactions involving this compound.

ReactionCoupling PartnerCatalyst SystemPotential Product
Suzuki-MiyauraArylboronic acidPd catalyst, Base3-Aryl-4-bromo-2-methylphenol or 3,4-Diaryl-2-methylphenol
Heck-MizorokiAlkenePd catalyst, Base3-(Alkenyl)-4-bromo-2-methylphenol or 3,4-Di(alkenyl)-2-methylphenol
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base3-(Alkynyl)-4-bromo-2-methylphenol or 3,4-Di(alkynyl)-2-methylphenol

Environmental Disposition and Degradation of Bromophenolic Compounds

Abiotic Degradation Mechanisms Relevant to 3,4-Dibromo-2-methylphenol

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For bromophenols, the primary abiotic mechanisms are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of this compound, hydrolysis would primarily involve the cleavage of the carbon-bromine (C-Br) bond. However, the C-Br bond on an aromatic ring is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. The strength of the aryl-halide bond makes nucleophilic substitution by water a slow process. Therefore, hydrolysis is not considered a significant degradation pathway for bromophenols like this compound in the natural environment without catalytic assistance.

Photolysis, or photodegradation, is the breakdown of chemical compounds by photons, particularly from sunlight. This process is a more significant abiotic degradation pathway for bromophenols in aquatic environments. The absorption of UV radiation can excite the molecule, leading to the cleavage of the C-Br bond, a process known as reductive debromination.

The direct photolysis of bromophenols in water typically results in the stepwise removal of bromine atoms. For a compound like this compound, photolysis would likely proceed through the formation of monobromo-2-methylphenol intermediates, and eventually 2-methylphenol, before potential ring cleavage. The position of the bromine atoms on the phenolic ring can influence the rate of photolysis. Studies on various bromophenols have shown that the degradation kinetics often follow a pseudo-first-order model.

The rate of photodegradation is influenced by several environmental factors:

pH: The pH of the water can affect the speciation of the phenol (B47542) (phenolic vs. phenolate (B1203915) form), which can alter the light absorption properties and quantum yield of the reaction.

Dissolved Organic Matter (DOM): DOM, such as humic acids, can act as photosensitizers, potentially accelerating the degradation process by producing reactive oxygen species. Conversely, DOM can also act as a light screen, reducing the amount of UV radiation available for direct photolysis. nih.gov

Presence of other substances: Ions like nitrate (B79036) can also act as photosensitizers, while others might quench the excited state of the molecule, inhibiting degradation.

Research on the UV photolysis of various halogenated phenols indicates that direct photodegradation contributes to their removal, although its contribution can be minor compared to radical-driven oxidation in some systems. uniba.skmdpi.com For instance, in UV/Peroxydisulfate (B1198043) (PDS) and UV/Hydrogen Peroxide (H2O2) systems, direct photolysis accounted for only 8% to 15% of the degradation of halophenols. uniba.skmdpi.com The primary photodegradation pathway for many brominated aromatic compounds is stepwise debromination. asm.org

Parameter4-Bromophenol2,4-Dibromophenol (B41371)2,4,6-Tribromophenol (B41969)Reference
Degradation Process UV/Sulfite (B76179)UV/PDSUV/H2O2 mdpi.com
Kinetic Model Pseudo-first-orderPseudo-first-orderPseudo-first-order uniba.skmdpi.com
Observed Rate Constant (k_obs) Varies with sulfite conc. and pHVaries with oxidant conc.Varies with oxidant conc. uniba.skmdpi.commdpi.com
Primary Products Phenol, Bromide ions2-Bromophenol, 4-Bromophenol2,4-Dibromophenol, 2,6-Dibromophenol (B46663) researchgate.net

Biotic Degradation and Biotransformation Studies of Bromophenols

Biotic degradation, mediated by microorganisms, is a key process for the removal of bromophenols from the environment. Bacteria and fungi have evolved enzymatic pathways to utilize these compounds as sources of carbon and energy or to detoxify them through co-metabolism.

Under aerobic conditions, microorganisms employ oxygen-dependent enzymes to break down bromophenols. The degradation typically proceeds through two main stages: debromination and aromatic ring cleavage.

Debromination: The initial step often involves the removal of bromine atoms from the aromatic ring. This can occur through hydrolytic or reductive mechanisms catalyzed by dehalogenase enzymes. For example, the bacterium Ochrobactrum sp. strain TB01 has been shown to degrade 2,4,6-tribromophenol (TBP) by sequential reductive debromination to 2,4-dibromophenol, then to 2-bromophenol, and finally to phenol. researchgate.net

Hydroxylation: Following or preceding debromination, monooxygenase or dioxygenase enzymes introduce hydroxyl groups onto the aromatic ring, typically forming bromocatechol or methylcatechol intermediates.

Ring Cleavage: The resulting dihydroxy-aromatic intermediate is then susceptible to cleavage by dioxygenase enzymes. This can occur via ortho- or meta-cleavage pathways, breaking open the aromatic ring to form aliphatic acids.

Further Metabolism: These aliphatic intermediates, such as muconic or semialdehyde derivatives, are further metabolized through central metabolic pathways like the Krebs cycle.

Studies with bacteria such as Rhodococcus erythropolis and Pseudomonas fluorescens have demonstrated the degradation of 2,4,6-TBP, often requiring a co-substrate like glucose or phenol to support microbial growth. uniba.sk The degradation of 2,4-dichlorophenol, a related halogenated phenol, has been extensively studied, with well-characterized enzymatic steps involving hydroxylases and dioxygenases that funnel the breakdown products into the tricarboxylic acid cycle. nih.gov

In the absence of oxygen, different microbial consortia and metabolic pathways are responsible for bromophenol degradation. Anaerobic biotransformation is particularly important in environments such as sediments, water-logged soils, and certain wastewater treatment systems.

The primary mechanism for the initial breakdown of bromophenols under anaerobic conditions is reductive dehalogenation (also known as dehalorespiration). In this process, microorganisms use the brominated compound as an electron acceptor, removing a bromine atom and replacing it with a hydrogen atom. This reaction is catalyzed by reductive dehalogenase enzymes. nih.gov

The process is typically sequential, with polybrominated phenols being stepwise debrominated to less brominated congeners and ultimately to phenol. scilit.com For example, studies on microorganisms from marine sponges and estuarine sediments have shown the reductive dehalogenation of 2,4,6-tribromophenol and 2,6-dibromophenol to 2-bromophenol, and subsequently to phenol, under methanogenic (methane-producing) and sulfidogenic (sulfate-reducing) conditions. nih.govasm.org The resulting phenol can then be further degraded anaerobically, often through carboxylation to 4-hydroxybenzoate, which is then channeled into central anaerobic metabolic pathways. nih.gov

This sequential anaerobic-aerobic degradation process has been proposed as an effective treatment strategy for complex brominated compounds like Tetrabromobisphenol A (TBBPA), where anaerobic conditions facilitate debromination and subsequent aerobic conditions are used to mineralize the resulting bisphenol A. nih.govresearchgate.net

ConditionPrimary MechanismKey Microbial GroupsTypical IntermediatesFinal Products (Pre-mineralization)Reference
Aerobic Oxidative Debromination, Ring CleavagePseudomonas, Rhodococcus, OchrobactrumBromocatechols, Dibromophenols, MonobromophenolsAliphatic acids, CO2, H2O uniba.skresearchgate.net
Anaerobic Reductive DehalogenationMethanogens, Sulfate-reducers, DehalococcoidesDibromophenols, MonobromophenolsPhenol nih.govasm.orgnih.gov

Advanced Oxidation Processes (AOPs) for Bromophenol Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater. wikipedia.org AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can rapidly oxidize a wide range of organic compounds, including recalcitrant ones like bromophenols, often leading to their complete mineralization to CO2, water, and inorganic bromide. mdpi.com

Several AOPs have been shown to be effective for the degradation of bromophenols and other phenolic compounds:

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H2O2) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. nih.gov The efficiency of this process can be enhanced by UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thus sustaining the catalytic cycle. nih.gov This process is effective at acidic pH and can achieve high degradation and mineralization rates for phenolic compounds. nih.gov

Ozonation: Ozone (O3) is a powerful oxidant that can react directly with phenolic compounds. nih.gov Its effectiveness can be significantly increased when combined with UV light or hydrogen peroxide, which promotes the formation of hydroxyl radicals. nih.gov However, in bromide-containing waters, ozonation can lead to the formation of bromate (B103136) (BrO₃⁻), a potential carcinogen. acs.org

Heterogeneous Photocatalysis (e.g., TiO₂/UV): This process utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the pollutants. semanticscholar.org The efficiency of TiO₂ can be enhanced by combining it with other materials like activated carbon or graphitic carbon nitride (g-C₃N₄) to improve adsorption and reduce electron-hole recombination. mdpi.commdpi.com Studies have demonstrated the successful degradation of bromophenol blue and other brominated compounds using TiO₂-based photocatalysis. scientific.netresearchgate.net

These AOPs offer a promising alternative for the treatment of water contaminated with this compound and other persistent bromophenolic compounds, effectively breaking them down into less harmful substances.

Photocatalytic Degradation Using Heterogeneous Catalysts

Photocatalytic degradation is a widely studied advanced oxidation process (AOP) for the removal of organic pollutants from water. mdpi.com This process typically employs semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which, upon irradiation with light of sufficient energy, generate highly reactive oxygen species (ROS) that can break down organic molecules. nih.govnih.gov

While no specific studies on the photocatalytic degradation of this compound were identified, research on similar compounds like 2,6-dimethylphenol (B121312) and other phenolic compounds provides insight into the potential mechanisms. nih.gov The degradation process is initiated by the generation of electron-hole pairs in the semiconductor catalyst upon UV or visible light irradiation. These charge carriers react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are powerful oxidizing agents.

The degradation of phenolic compounds via photocatalysis generally proceeds through hydroxylation of the aromatic ring, followed by ring opening and subsequent oxidation into smaller organic acids and eventually mineralization to CO₂ and H₂O. nih.govresearchgate.net For halogenated phenols, dehalogenation is a critical step in the degradation pathway. The bromine substituents on the aromatic ring of this compound would likely be cleaved during the photocatalytic process.

Table 1: Potential Parameters Influencing Photocatalytic Degradation of this compound

ParameterExpected Influence
Catalyst Type Efficiency can vary (e.g., TiO₂, ZnO).
Catalyst Loading Optimal concentration exists to maximize light absorption and surface area.
Light Intensity Higher intensity generally increases the rate of reaction up to a certain point.
pH of Solution Affects the surface charge of the catalyst and the speciation of the target compound.
Presence of Oxidants Addition of H₂O₂ can enhance the generation of hydroxyl radicals. nih.gov

Sulfate (B86663) Radical-Based Oxidation

Sulfate radical-based advanced oxidation processes (SR-AOPs) have emerged as a promising technology for the degradation of persistent organic pollutants. mdpi.com Sulfate radicals (SO₄•⁻) are highly reactive species with a high redox potential, capable of oxidizing a wide range of organic compounds. These radicals are typically generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) by methods such as heat, UV radiation, or transition metals. mdpi.com

Specific research on the degradation of this compound using sulfate radicals is not available. However, studies on other brominated and phenolic compounds suggest that the reaction would be initiated by the attack of sulfate radicals on the aromatic ring. This can lead to electron transfer reactions or addition to the aromatic ring, followed by a series of oxidation steps. The degradation of brominated phenols in SR-AOPs is expected to involve debromination, hydroxylation, and eventual ring cleavage, leading to the formation of smaller organic intermediates and ultimately, mineralization.

Electrochemical Advanced Oxidation Processes (EAOPs)

Electrochemical advanced oxidation processes (EAOPs) are a group of technologies that utilize electrochemical reactions to generate highly reactive species, primarily hydroxyl radicals, for the degradation of organic pollutants. mdpi.com These processes, such as anodic oxidation, are effective for the treatment of refractory organic compounds. researchgate.net

Although no studies specifically detailing the EAOP treatment of this compound were found, research on the electrochemical oxidation of other substituted phenols, like o-methylphenol, provides a basis for the expected degradation mechanism. researchgate.net In anodic oxidation, organic pollutants can be destroyed directly at the anode surface through electron transfer or indirectly by electrochemically generated hydroxyl radicals. The efficiency of the process is highly dependent on the anode material. researchgate.net

The electrochemical degradation of this compound would likely proceed through initial attack by hydroxyl radicals, leading to hydroxylation of the aromatic ring and debromination. Subsequent oxidation would result in the opening of the aromatic ring and the formation of various aliphatic carboxylic acids before complete mineralization to CO₂, water, and bromide ions. researchgate.netscispace.com

Degradation Product Identification and Pathway Elucidation

The identification of degradation products and the elucidation of the degradation pathway are crucial for assessing the effectiveness of any AOP and ensuring that no toxic byproducts are formed. For this compound, this information is not available in the current scientific literature for the aforementioned degradation methods.

Based on studies of similar compounds, the degradation pathways are expected to involve several key steps:

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring.

Debromination: Cleavage of the carbon-bromine bonds.

Oxidation of the Methyl Group: Conversion of the methyl group to a carboxylic acid.

Aromatic Ring Opening: Cleavage of the benzene (B151609) ring to form aliphatic intermediates.

Mineralization: Complete conversion of organic intermediates to carbon dioxide, water, and inorganic ions (bromide).

For instance, the photocatalytic degradation of phenol using a TiO₂/montmorillonite composite has been shown to produce intermediates such as hydroquinone (B1673460) and benzoquinone, which are then converted to maleic acid before mineralization. nih.govresearchgate.net In the electrochemical oxidation of o-methylphenol, intermediates such as 3-methylcatechol (B131232) and various carboxylic acids have been identified. researchgate.net

It is important to emphasize that while these pathways provide a general framework, the specific intermediates and their sequence of formation for this compound could be different due to the influence of the specific arrangement of the bromo and methyl substituents on the phenol ring.

Biological Interactions and Structure Activity Relationships of Bromophenolic Compounds

Enzyme Inhibition Profiles of Bromophenol Derivatives

Bromophenol derivatives have demonstrated notable inhibitory effects against several classes of enzymes, indicating their potential as modulators of physiological processes. The structure of these compounds, particularly the position and number of bromine and hydroxyl groups, plays a crucial role in their inhibitory potency and selectivity.

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy. tandfonline.commdpi.com Studies have shown that bromophenol derivatives are effective inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).

Research has demonstrated that a dozen bromophenol derivatives inhibit hCA I and hCA II with Kᵢ values in the low nanomolar range. tandfonline.comtandfonline.com Specifically, the inhibition constants (Kᵢs) were found to be in the range of 1.85 ± 0.58 to 5.04 ± 1.46 nM for hCA I and 2.01 ± 0.52 to 2.94 ± 1.31 nM for hCA II. tandfonline.comtandfonline.com In one study, newly synthesized bromophenol compounds displayed Kᵢ values ranging from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I and 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II. mdpi.comresearchgate.net

The structure-activity relationship suggests that the presence and position of functional groups like methoxy (–OCH₃) and bromine (–Br) significantly influence the inhibitory activity. tandfonline.commdpi.com For instance, a bromophenol possessing three methoxy groups and one bromine atom was identified as a highly potent hCA II inhibitor. tandfonline.comtandfonline.com It is understood that phenolic compounds, including bromophenols, can bind to CA non-classically, offering new avenues for inhibitor design. mdpi.commdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Bromophenol Derivatives
Compound ClassTarget IsozymeKᵢ Range (nM)Reference
Bromophenol Derivatives (Set 1)hCA I1.85 - 5.04 tandfonline.comtandfonline.com
Bromophenol Derivatives (Set 1)hCA II2.01 - 2.94 tandfonline.comtandfonline.com
Novel Bromophenol Derivatives (Set 2)hCA I2.53 - 25.67 mdpi.comresearchgate.net
Novel Bromophenol Derivatives (Set 2)hCA II1.63 - 15.05 mdpi.comresearchgate.net

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of conditions like Alzheimer's disease. nih.gov Novel bromophenol derivatives have been synthesized and evaluated for their AChE inhibitory properties, showing considerable effects. nih.gov

In one study, a series of new bromophenol derivatives demonstrated effective inhibition of AChE with Kᵢ values ranging from 6.54 ± 1.03 to 24.86 ± 5.30 nM. mdpi.comresearchgate.net Another investigation into various bromophenols and their derivatives found Kᵢ values for AChE inhibition to be in the range of 0.13–14.74 nM. nih.gov These studies highlight the potential of bromophenols as potent AChE inhibitors. nih.govnih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Bromophenol Derivatives
Compound SeriesKᵢ Range (nM)Reference
Novel Bromophenol Derivatives (Series A)6.54 - 24.86 mdpi.comresearchgate.net
Bromophenols and Derivatives (Series B)0.13 - 14.74 nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Bromophenols isolated from marine red algae have been identified as potent PTP1B inhibitors. nih.govnih.gov

A series of bromophenol derivatives have been synthesized and evaluated for their PTP1B inhibitory activity. nih.govnih.gov One highly brominated compound exhibited promising activity against PTP1B with an IC₅₀ of 0.68 μmol/L, showing higher potency than the lead compound (IC₅₀ = 2.42 μmol/L) and high selectivity against other protein tyrosine phosphatases. nih.gov Another study focused on a bromophenol derivative, 3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB), which showed potent PTP1B inhibition with an IC₅₀ of 1.7 µmol/L. nih.gov A derivative of this compound, 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol (HPN), was also identified as a PTP1B inhibitor. nih.gov Structure-activity relationship analyses indicate that a tricyclic scaffold and the presence of multiple bromine atoms (four to five) on the aryl rings are important for potent PTP1B inhibition. nih.gov

Table 3: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by Bromophenol Derivatives
CompoundIC₅₀ (µmol/L)Reference
Lead Bromophenol2.42 nih.gov
Highly Brominated Derivative0.68 nih.gov
3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB)1.7 nih.gov
BDB Derivative (Compound 26)0.89 nih.gov

Antimicrobial Activity Evaluations of Bromophenols

Bromophenols, particularly those isolated from marine algae, have long been recognized for their antimicrobial properties. researchgate.net Their chemical structure allows them to interfere with microbial growth and survival, making them promising candidates for the development of new antimicrobial agents.

Bromophenol derivatives have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govacs.org For example, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, isolated from a marine sponge, exhibited a broad spectrum of in-vitro antibacterial activity, with a minimal inhibitory concentration (MIC) range of 0.117-2.5 µg/mL against all tested Gram-positive bacteria and 0.5-2 µg/mL against Gram-negative bacteria. nih.gov

Studies have shown that some synthetic bromophenols exhibit potent antibacterial effects against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus (Gram-positive), as well as Proteus vulgaris and Salmonella typhimurium (Gram-negative). researchgate.net However, the efficacy can differ between bacterial types. The outer membrane of Gram-negative bacteria, which contains a lipopolysaccharide layer, can act as a barrier, reducing the diffusion of these compounds into the cell compared to Gram-positive bacteria which have a more accessible peptidoglycan layer. nih.govacs.org Despite this, some bromophenols have shown activity against the Gram-negative pathogen Pseudomonas aeruginosa, including weak bacteriostatic activity and the ability to enhance the susceptibility of multidrug-resistant strains to antibiotics like gentamicin. nih.gov

The structure-activity relationship is key to antibacterial efficacy. For instance, research on Schiff bases synthesized from 5-bromosalicylaldehyde showed that antimicrobial potency improved with the elongation of the aliphatic chain. ijrpr.com

Table 4: Antibacterial Activity of Selected Bromophenols
Compound/DerivativeBacterial TypeTarget Organism(s)Activity/MICReference
2-(2',4'-dibromophenoxy)-4,6-dibromophenolGram-positiveVarious0.117-2.5 µg/mL nih.gov
2-(2',4'-dibromophenoxy)-4,6-dibromophenolGram-negativeVarious0.5-2 µg/mL nih.gov
Synthetic BromophenolsGram-positiveS. aureus, B. subtilisPotent researchgate.net
Synthetic BromophenolsGram-negativeP. vulgaris, S. typhimuriumPotent researchgate.net
3-bromo-2,6-dihydroxyacetophenoneGram-positiveS. aureus, MRSAGood activity nih.gov
MethylrhodomelolGram-negativeP. aeruginosaWeak bacteriostatic nih.gov

In addition to their antibacterial effects, bromophenols have also been evaluated for their antifungal properties. Natural bromophenols isolated from red algae have shown activity against various fungi. One study found that 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane was the most active derivative against Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes. researchgate.net

The antifungal activity is also closely linked to the chemical structure. Studies on Schiff bases derived from 5-bromosalicylaldehyde indicated that their antifungal efficacy against Aspergillus niger and Penicillium chrysogenum increased with the length of the alkyl chain. ijrpr.com Other phenolic compounds have also been investigated for their antifungal potential, with research exploring their mechanisms of action, which can include the disruption of fungal membranes and inhibition of respiratory pathways. mdpi.com

Antioxidant Mechanisms of Bromophenolic Compounds

Bromophenolic compounds, a diverse class of halogenated secondary metabolites predominantly found in marine algae, exhibit significant antioxidant properties. Their mechanisms of action are multifaceted, involving direct radical scavenging and indirect antioxidant effects through metal chelation. The specific structural features of these compounds, such as the number and position of hydroxyl and bromine substituents, as well as the nature of the linkages between phenolic rings, play a crucial role in their antioxidant efficacy.

The primary antioxidant mechanism of bromophenols is their ability to scavenge free radicals, thereby neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components. researchgate.net This radical scavenging activity occurs through different pathways depending on the environment. In lipid or nonpolar media, the Formal Hydrogen Transfer (fHAT) mechanism is considered the exclusive antiradical pathway. acs.orgacs.org In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus stabilizing it.

In aqueous or polar environments, the mechanism is more complex and dependent on the protonation state of the molecule. nih.govrsc.org At physiological pH, the deprotonated (anionic) forms of bromophenols become significant. acs.org The primary radical scavenging activity in water is exerted through the Single Electron Transfer (SET) mechanism from this deprotonated state. researchgate.net The presence of a catechol (1,2-dihydroxybenzene) group is particularly important for high scavenging capacity in aqueous media. nih.govrsc.org

Anti-inflammatory Properties and Molecular Mechanisms

Bromophenolic compounds have demonstrated notable anti-inflammatory activities, positioning them as potential therapeutic agents for inflammatory conditions. Their mechanisms of action involve the modulation of key signaling pathways that regulate the inflammatory response. Marine algae-derived bromophenols have been shown to influence macrophage activity, suppress the production of pro-inflammatory mediators, and regulate processes like apoptosis. researchgate.net

A central target in the anti-inflammatory action of bromophenols is the nuclear factor-kappa B (NF-κB) signaling pathway. acs.org NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). researchgate.netacs.org By inhibiting the activation and nuclear translocation of NF-κB, bromophenols can effectively downregulate the inflammatory cascade. acs.org For instance, some bromophenol derivatives have been shown to inhibit the protein levels of iNOS, a key enzyme in the production of the inflammatory mediator nitric oxide (NO). researchgate.net

In addition to the NF-κB pathway, bromophenols can also modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways. researchgate.net The MAPK pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and play a significant role in inflammation. nih.govyoutube.com By interfering with MAPK signaling, bromophenols can further reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. researchgate.netyoutube.com

Specific molecular mechanisms have been identified for certain bromophenols. For example, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) was found to attenuate oxidative stress and apoptosis by activating the Akt-PGC1α-Sirt3 signaling pathway, which is crucial for mitochondrial biogenesis and antioxidant defense. mdpi.com This highlights that the anti-inflammatory effects of bromophenols are closely linked to their antioxidant properties, creating a synergistic effect in mitigating inflammation-related cellular damage.

Computational Approaches to Structure-Activity Relationships (SAR) and Pharmacophore Modeling

Computational methods are invaluable tools for elucidating the structure-activity relationships (SAR) of bromophenolic compounds, providing insights into how their chemical structures dictate their biological activities. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to understand and predict their antioxidant and anti-inflammatory potential.

DFT calculations have been used to explore the antioxidant mechanisms of bromophenols at a molecular level. acs.orgnih.gov These studies systematically analyze parameters like bond dissociation enthalpy (BDE) of the O-H bond and ionization potential (IP), which are critical for the hydrogen atom transfer and single electron transfer mechanisms, respectively. nih.gov For example, DFT studies have revealed that the antiradical activity of bromophenols in lipid media is enhanced by the presence of additional bromine atoms, which can increase the rate constant of hydroperoxyl radical (HOO•) scavenging by up to 100-fold. acs.org Furthermore, these computational models can assess how factors like the interphenolic bond (e.g., a flexible C-O-C ether linkage versus a more rigid C-C bond) influence reactivity. nih.govrsc.org A C-C bond has been shown to be more reactive in lipid media compared to a C-O-C bond. rsc.org

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For phenolic antioxidants, QSAR models often correlate antioxidant activity with descriptors such as electronic properties (e.g., BDE, IP) and lipophilicity (LogP). nih.gov Such models can predict the antioxidant capacity of new or untested bromophenol derivatives, guiding the synthesis of more potent compounds. nih.gov The general findings indicate that electron-donating groups attached to the aromatic ring enhance antioxidant effects. nih.gov

Pharmacophore modeling is another crucial computational technique used in drug design. mdpi.comdovepress.com A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. nih.gov This approach can be ligand-based, where a model is generated from a set of known active molecules, or structure-based, where the model is derived from the ligand-binding site of a target protein. nih.gov For bromophenols, pharmacophore models could be developed to identify the key structural features required for potent inhibition of inflammatory targets like NF-κB or for optimal radical scavenging. These models can then be used for virtual screening of chemical databases to discover novel bromophenol-like structures with potentially enhanced anti-inflammatory or antioxidant activities. dovepress.com

Table 1: Calculated Rate Constants (k) for Hydroperoxyl Radical (HOO•) Scavenging by Bromophenols (BPs) in Different Media

Compound/Scaffold Linkage Type Medium Rate Constant (k) in M⁻¹s⁻¹ Reference
BP-I C-O-C Lipid 2.40 x 10² rsc.org
BP-II C-C Lipid 1.76 x 10³ rsc.org
BP-I (anionic) C-O-C Aqueous 1.96 x 10⁹ rsc.org
BP-II (anionic) C-C Aqueous 2.04 x 10⁹ rsc.org
BP Scaffold A - Lipid 8.30 x 10² acs.org
BP Scaffold B - Lipid 1.90 x 10⁴ acs.org
BP Scaffold A (anionic) - Aqueous 1.37 x 10⁷ acs.org
BP Scaffold B (anionic) - Aqueous 2.40 x 10⁷ acs.org
BP Scaffold C (anionic) - Aqueous 6.61 x 10⁸ acs.org
BP Scaffold D (anionic) - Aqueous 1.89 x 10⁹ acs.org
BP Scaffold E (anionic) - Aqueous 2.09 x 10⁹ acs.org
BP Scaffold F (anionic) - Aqueous 3.48 x 10⁷ acs.org
Table of Compounds
Compound Name
3,4-Dibromo-2-methylphenol
3-bromo-4,5-dihydroxybenzaldehyde
2-bromophenol
2,6-dibromophenol (B46663)
2,4,6-tribromophenol (B41969)
5,5'-(oxybis(methylene))bis(3,4,6-tribromobenzene-1,2-diol)
5,5'-(ethane-1,2-diyl)bis(3,4,6-tribromobenzene-1,2-diol)
2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane
3,3'-dibromo-6,6'-dihydroxydiphenylmethane

Emerging Research Directions and Methodological Advancements

Development of Green Chemistry Approaches for Bromophenol Synthesis

The synthesis of bromophenols, including 3,4-Dibromo-2-methylphenol, is undergoing a significant transformation driven by the principles of green chemistry. Traditional bromination methods often involve the use of elemental bromine, which poses significant environmental and safety concerns. These methods can also lead to the formation of undesirable byproducts and large volumes of waste. google.com Consequently, research has increasingly focused on developing more environmentally friendly and sustainable synthetic routes.

A key area of development is the use of greener brominating agents and catalysts. cambridgescholars.com For instance, methods utilizing hydrobromic acid in the presence of an oxidant like hydrogen peroxide are being explored. google.com This approach offers a safer and more atom-economical alternative to elemental bromine, with water often being the only byproduct. google.comrsc.org The use of aqueous solvents or mixtures of water and ethanol (B145695) further enhances the green credentials of these synthetic protocols. google.com

Another promising green approach involves the use of solid-supported reagents and catalysts, which can be easily recovered and reused, minimizing waste. While specific examples for this compound are not detailed in the provided search results, the general trend in organic synthesis is moving towards such heterogeneous catalysis.

Furthermore, innovative one-pot synthesis strategies are being developed that combine multiple reaction steps, thereby reducing solvent usage, energy consumption, and purification efforts. rsc.org A notable example is the tandem ipso-hydroxylation/bromination of arylboronic acids, which allows for the rapid and efficient synthesis of diverse bromophenols under ambient conditions. rsc.org This method utilizes hydrogen peroxide as a green oxidant and can be performed in ethanol, a renewable solvent. rsc.org

The table below summarizes some of the key features of emerging green chemistry approaches for bromophenol synthesis.

Green Chemistry Approach Key Features Potential Advantages
Hydrogen Peroxide as Oxidant Uses H₂O₂ to oxidize bromide sources, generating bromine in situ. google.comrsc.orgReduces hazards associated with handling elemental bromine; water is the primary byproduct. google.com
Aqueous Solvent Systems Employs water or water-ethanol mixtures as the reaction medium. google.comEnvironmentally benign, low cost, and non-flammable.
One-Pot Tandem Reactions Combines multiple synthetic steps into a single operation without isolating intermediates. rsc.orgIncreased efficiency, reduced waste, and lower energy consumption. rsc.org
Catalytic Methods Utilizes catalysts to facilitate the bromination reaction, often with milder reagents.Can improve selectivity and reduce the amount of brominating agent required.

Integration of High-Throughput Screening with Computational Prediction

The discovery and optimization of bioactive compounds like this compound are being accelerated by the integration of high-throughput screening (HTS) and computational prediction methods. unchainedlabs.comarvojournals.org HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target, generating vast amounts of data. nih.gov However, the sheer number of potential compounds makes exhaustive experimental screening impractical. unchainedlabs.com

This is where computational prediction plays a crucial role. By using computer models to predict the properties and activities of molecules before they are synthesized or tested, researchers can prioritize which compounds are most likely to be active. harvard.edu This "virtual screening" approach significantly reduces the number of compounds that need to be physically screened, saving time and resources. github.io

For a compound like this compound, computational models could be used to predict a range of properties, including its potential biological targets, binding affinity, and pharmacokinetic properties. These predictions can be based on the compound's structure, as well as on data from previously studied related compounds.

The synergy between HTS and computational prediction creates a powerful discovery engine. The results from HTS campaigns can be used to refine and improve the computational models, leading to more accurate predictions in the future. cmu.edu This iterative cycle of prediction, testing, and model refinement is a cornerstone of modern drug discovery and chemical biology research. cmu.edu

The following table illustrates the complementary roles of high-throughput screening and computational prediction.

Methodology Role in Compound Discovery Key Outputs
High-Throughput Screening (HTS) Experimental testing of large compound libraries against biological targets. nih.govIdentification of "hit" compounds with desired biological activity; generation of large datasets for model training. unchainedlabs.com
Computational Prediction In silico evaluation of virtual compound libraries to prioritize candidates for experimental testing. harvard.eduPredicted biological activity, physicochemical properties, and potential off-target effects.

Application of Machine Learning in Predicting Reactivity and Biological Activity

Machine learning (ML) is emerging as a transformative tool in chemical research, with significant potential for predicting the reactivity and biological activity of compounds such as this compound. github.iorjptonline.org ML models can learn complex relationships between a molecule's structure and its properties from large datasets, enabling predictions for new, untested compounds. nih.gov

In the context of chemical reactivity, ML models can be trained to predict the outcomes of chemical reactions, including identifying the major products and estimating reaction yields. rjptonline.orgacs.org This can be particularly useful in planning the synthesis of complex molecules and optimizing reaction conditions. For bromophenols, ML could help predict regioselectivity in bromination reactions or the likelihood of participation in various coupling reactions.

Regarding biological activity, quantitative structure-activity relationship (QSAR) models, often built using machine learning algorithms, are used to predict the biological effects of chemicals. ijain.org These models correlate the structural or physicochemical properties of compounds with their known biological activities. github.ioijain.org For this compound, ML models could be developed to predict its potential as an antibacterial agent, an enzyme inhibitor, or its cytotoxicity. ijain.orgnih.govmdpi.com The performance of these predictive models can be enhanced by combining different types of molecular descriptors, such as molecular fingerprints and quantum chemical descriptors. nih.gov

The interpretability of ML models is also an area of active research, with techniques being developed to understand which molecular features are most important for a given prediction. ijcrt.org This can provide valuable insights for the rational design of new compounds with improved activity and desired properties. ijcrt.org

The table below provides an overview of different machine learning applications in chemical prediction.

Application Area Machine Learning Approach Predicted Properties
Chemical Reactivity Models trained on reaction databases. acs.orgReaction outcomes, major products, reaction rates. acs.orgnih.gov
Biological Activity Quantitative Structure-Activity Relationship (QSAR) models. ijain.orgAntibacterial activity, enzyme inhibition, cytotoxicity. ijain.orgnih.govmdpi.com
Molecular Properties Models trained on datasets of molecules with known properties. nih.govPhysicochemical properties, pharmacokinetics.

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

The detection and quantification of this compound at low concentrations in complex matrices, as well as the identification of its metabolites, rely on the use of advanced analytical techniques. The need for high sensitivity and selectivity has driven the development of sophisticated analytical workflows.

For trace analysis, hyphenated techniques that couple a separation method with a detection method are commonly employed. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques that can resolve complex mixtures. nih.govnih.gov When coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), these methods provide both high sensitivity and structural information, allowing for the confident identification and quantification of target compounds, even at nanogram-per-liter levels. nih.govnih.gov Sample preparation is also a critical step, with techniques like solid-phase extraction (SPE) being used to isolate and concentrate bromophenols from aqueous samples prior to analysis. nih.gov

The identification of metabolites, which are the products of metabolic processes in biological systems, presents a greater analytical challenge. Metabolomics approaches, which aim to comprehensively analyze the complete set of metabolites in a biological sample, are increasingly being used. nih.gov Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry are key technologies in this field. nih.gov These techniques can provide detailed structural information that is essential for elucidating the chemical structures of unknown metabolites. The use of databases and computational tools is also crucial for interpreting the complex data generated in metabolomics studies. nih.gov

The following table summarizes some of the advanced analytical techniques used for the analysis of bromophenols and their metabolites.

Analytical Technique Application Key Advantages
HPLC-MS/MS Trace analysis of bromophenols in environmental and biological samples. nih.govHigh sensitivity, high selectivity, suitable for non-volatile compounds. nih.gov
GC-MS Trace analysis of volatile or derivatized bromophenols. nih.govExcellent separation efficiency, extensive spectral libraries for identification. nih.gov
High-Resolution MS Metabolite identification and structural elucidation. nih.govAccurate mass measurements for determining elemental composition.
NMR Spectroscopy Structural elucidation of unknown compounds, including metabolites. nih.govProvides detailed information about the chemical environment of atoms in a molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.